molecular formula C21H44N2O B15342936 Octadecanamide, N-(3-aminopropyl)- CAS No. 35567-30-7

Octadecanamide, N-(3-aminopropyl)-

Cat. No.: B15342936
CAS No.: 35567-30-7
M. Wt: 340.6 g/mol
InChI Key: YTJWICLLALFBPN-UHFFFAOYSA-N
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Description

Octadecanamide, N-(3-aminopropyl)- (CAS 42195-41-5) is a long-chain fatty acid amide derivative with the molecular formula C₂₄H₅₁N₃O and a molecular weight of 397.68 g/mol. Structurally, it consists of an 18-carbon stearic acid backbone linked to a 3-aminopropyl group via an amide bond. The compound’s SMILES representation is NCCCNCCCNC(=O)CCCCCCCCCCCCCCCCC, and its InChIKey is BRJUKRUKZLOPBX-UHFFFAOYSA-N .

Key physicochemical properties include:

  • Hydrogen bond donors/acceptors: 3/2.
  • XLogP (hydrophobicity): 7.3, indicating high lipophilicity.
  • Rotatable bonds: 23, suggesting significant conformational flexibility .

This compound is structurally tailored for applications in surfactant chemistry, drug delivery, and polymer synthesis due to its amphiphilic nature and reactive primary amine group.

Properties

CAS No.

35567-30-7

Molecular Formula

C21H44N2O

Molecular Weight

340.6 g/mol

IUPAC Name

N-(3-aminopropyl)octadecanamide

InChI

InChI=1S/C21H44N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)23-20-17-19-22/h2-20,22H2,1H3,(H,23,24)

InChI Key

YTJWICLLALFBPN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Aminopropyl)stearamide can be synthesized through the reaction of stearic acid with 3-aminopropylamine. The reaction typically involves the activation of stearic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate. This intermediate then reacts with 3-aminopropylamine to yield N-(3-Aminopropyl)stearamide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions.

Industrial Production Methods

In industrial settings, the production of N-(3-Aminopropyl)stearamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminopropyl)stearamide undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitroso derivatives.

    Reduction: The amide bond can be reduced to form the corresponding amine and alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or oxides.

    Reduction: Formation of primary amines and alcohols.

    Substitution: Formation of N-substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-Aminopropyl)stearamide has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.

    Biology: Employed in the preparation of biomaterials and as a component in cell culture media.

    Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.

    Industry: Utilized in the production of cosmetics, personal care products, and as a lubricant additive.

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)stearamide is primarily related to its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and stabilization of emulsions. The amine group can interact with various molecular targets, including proteins and cell membranes, facilitating its use in biological applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Octadecanamide Derivatives

Compound Name CAS Molecular Formula Key Substituents Applications/Properties References
Octadecanamide, N-(3-aminopropyl)- 42195-41-5 C₂₄H₅₁N₃O Primary amine (NH₂) Surfactants, metal chelation, drug delivery
Stearamidopropyl dimethylamine 31525-38-5 C₂₃H₄₈N₂O Dimethylamino (N(CH₃)₂) Cosmetic emulsifiers, antistatic agents
Octadecanamide, N,N-dimethyl- 3886-90-6 C₂₀H₄₁NO Two methyl groups (N(CH₃)₂) Industrial lubricants, plasticizers
Octadecanamide, N-(3-(bis(2-hydroxyethyl)amino)propyl)- 55819-54-0 C₂₅H₅₂N₂O₃ Bis(2-hydroxyethyl)amino group Biocompatible surfactants, pH-responsive gels
N-(3-((3-Aminopropyl)amino)propyl)stearamide monoacetate 53505-74-1 C₂₆H₅₄N₄O₂ Acetate salt of primary amine Enhanced solubility for biomedical uses

Key Comparative Insights

Reactivity and Functionalization: The primary amine in Octadecanamide, N-(3-aminopropyl)-, enables covalent conjugation with drugs or polymers, unlike dimethyl or hydroxyethyl derivatives (e.g., Stearamidopropyl dimethylamine) . Acetylated derivatives (e.g., monoacetate salts) improve aqueous solubility, critical for pharmaceutical formulations .

Biological Activity: Piperazinyl analogs of structurally related compounds (e.g., N-{3-[4-(3-aminopropyl)piperazinyl]propyl} derivatives) exhibit antimalarial activity (IC₅₀: 175–220 nM), outperforming unprotected amides (IC₅₀: 5–15 µM) .

Stearamidopropyl dimethylamine is preferred in cosmetics for its low irritation profile, whereas hydroxyethyl variants (e.g., N-(3-(bis(2-hydroxyethyl)amino)propyl)-) are used in biodegradable formulations .

Physicochemical Properties: Hydrophobicity: The XLogP of 7.3 for Octadecanamide, N-(3-aminopropyl)- is higher than bis(2-hydroxyethyl) derivatives (C₂₅H₅₂N₂O₃; XLogP ~5.2), impacting membrane permeability in drug delivery . Thermal Stability: N,N-dimethyl variants exhibit higher thermal stability (melting point >100°C) compared to primary amine derivatives due to reduced hydrogen bonding .

Research Findings and Data Tables

Table 3: Metal Sorption Capacities of Aminopropyl-Modified Polymers

Polymer Resin Metal Ion Sorption Capacity (mg/g) Selectivity Notes Reference
N-(3-aminopropyl)-2-pipecoline Ag(I) 105.4 Prefers Ag(I) over Pb(II)
trans-1,4-diaminocyclohexane Ag(I) 130.7 High selectivity for Ag(I)

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